N-Cyclopropyl-4-Methoxyaniline (CAS 263244-95-7): A Technical Guide for Drug Discovery
N-Cyclopropyl-4-Methoxyaniline (CAS 263244-95-7): A Technical Guide for Drug Discovery
An in-depth technical guide on N-Cyclopropyl-4-Methoxyaniline (CAS 263244-95-7), focusing on its synthesis, physicochemical properties, and strategic application in medicinal chemistry.[1]
[1]
Executive Summary & Chemical Identity
N-Cyclopropyl-4-methoxyaniline is a specialized organonitrogen intermediate used primarily in the synthesis of pharmaceutical agents.[1] Structurally, it consists of an electron-rich p-anisidine core N-alkylated with a cyclopropyl ring.[1] This specific substitution pattern is highly valued in medicinal chemistry for its ability to modulate lipophilicity, improve metabolic stability, and restrict conformational freedom compared to acyclic alkyl analogs (e.g., N-isopropyl or N-ethyl groups).[1]
Chemical Identity Table
| Property | Detail |
| CAS Number | 263244-95-7 |
| IUPAC Name | N-cyclopropyl-4-methoxybenzenamine |
| Synonyms | 4-Methoxy-N-cyclopropylaniline; N-Cyclopropyl-p-anisidine |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| SMILES | COc1ccc(NC2CC2)cc1 |
| Structure Class | Secondary Aryl Amine / Cyclopropylamine |
Physicochemical Profile
The introduction of a cyclopropyl group onto the aniline nitrogen significantly alters the electronic and physical properties compared to the parent p-anisidine.[1]
Key Properties
| Parameter | Value (Experimental/Predicted) | Context |
| Physical State | Viscous Liquid / Low-Melting Solid | The N-substitution disrupts the crystal lattice of the parent aniline (mp 57°C), often lowering the melting point.[1][2] |
| Boiling Point | ~260–270°C (Predicted) | High boiling point due to polarity and molecular weight.[1] |
| LogP (Lipophilicity) | ~2.1 ± 0.3 | More lipophilic than 4-methoxyaniline (LogP ~0.95), aiding membrane permeability.[1] |
| pKa (Conjugate Acid) | ~5.0–5.5 | The cyclopropyl group exerts an electron-withdrawing inductive effect (-I) relative to alkyl groups, slightly reducing basicity compared to N-isopropyl analogs.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH | Low water solubility; requires organic cosolvents for reactions.[1] |
Electronic "Cyclopropyl Effect"
The cyclopropyl group is unique among alkyl substituents.[1] The carbon atoms in the ring possess significant s-character (approximating sp² hybridization rather than sp³).[1] This allows the cyclopropyl ring to interact electronically with the nitrogen lone pair, often stabilizing the planar conformation of the amine and modulating the electron density of the aromatic ring.[1] This effect is critical when fine-tuning the pKa of kinase inhibitors or GPCR ligands.[1]
Synthetic Methodologies
Synthesizing N-cyclopropylanilines is chemically challenging.[1] Direct nucleophilic substitution (Sɴ2) of cyclopropyl halides is kinetically disfavored and often impossible due to the inability to achieve the required transition state geometry (Walden inversion is blocked) and the instability of the cyclopropyl cation (Sɴ1).[1]
Therefore, two primary routes are recommended for high-yield synthesis: Chan-Lam Coupling (Modern Standard) and Reductive Amination via Gidley’s Method (Scale-Up Alternative).[1]
Method A: Copper-Promoted Chan-Lam Coupling (Recommended)
This method uses cyclopropylboronic acid, avoiding the need for unstable cyclopropyl halides.[1] It is an oxidative coupling that proceeds under mild conditions.[1]
Protocol
-
Reagents:
-
Procedure:
-
Charge a reaction vessel with Cu(OAc)₂, bipyridine, and cyclopropylboronic acid.[1][3]
-
Add the solvent and stir at room temperature for 10 minutes to form the active Cu-complex.[1]
-
Add 4-methoxyaniline and Na₂CO₃.[1]
-
Heat the mixture to 70°C under an air atmosphere (oxygen is the terminal oxidant).
-
Monitor by TLC/LCMS (typically 12–24 hours).[1]
-
Workup: Filter through a celite pad to remove copper salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the oxidative addition of the amine and the transmetallation with boronic acid.[1]
Figure 1: Catalytic cycle for the Chan-Lam coupling synthesis of N-cyclopropyl-4-methoxyaniline.
Method B: Reductive Amination (Gidley’s Method)
For larger scales where boronic acids are cost-prohibitive, the "Gidley Method" utilizes a cyclopropanone equivalent.[1]
-
Reagent: [(1-Ethoxycyclopropyl)oxy]trimethylsilane or 1-ethoxycyclopropanol.[1]
-
Reductant: Sodium cyanoborohydride (NaCNBH₃).[1]
-
Mechanism: The hemiacetal generates cyclopropanone in situ, which forms a Schiff base (imine) with the aniline.[1] The imine is then selectively reduced to the secondary amine.[1]
-
Note: This method avoids the use of heavy metal stoichiometry but requires careful handling of cyanoborohydride waste.[1]
Applications in Drug Discovery
The N-cyclopropyl moiety is not merely a structural spacer; it is a functional bioisostere used to solve specific pharmacological problems.
Metabolic Stability (The "Cyclopropyl Advantage")
A common failure mode for N-isopropyl or N-ethyl drugs is rapid oxidative dealkylation by Cytochrome P450 (CYP) enzymes.[1]
-
Isopropyl: The methine C-H bond is weak and prone to hydroxylation, leading to hemiaminal formation and subsequent cleavage (dealkylation).[1]
-
Cyclopropyl: The C-H bonds are stronger (higher bond dissociation energy due to s-character).[1] Furthermore, opening the ring is energetically unfavorable in metabolic conditions.[1] This often extends the half-life (
) of the drug candidate.[1]
Conformational Restriction
The cyclopropyl group is rigid.[1][4] It forces the N-C bond into a specific orientation to minimize steric clash with the ortho-protons of the aniline ring.[1] This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein (e.g., a kinase hinge region).[1]
Figure 2: Structure-Activity Relationship (SAR) logic for utilizing the N-cyclopropyl motif.
Analytical Characterization
To validate the synthesis of CAS 263244-95-7, researchers should look for the following diagnostic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
Cyclopropyl Ring: Distinctive multiplets in the high-field region.[1] Typically, 2H at ~0.5 ppm and 2H at ~0.7 ppm .[1] The methine proton (N-CH) appears as a multiplet around ~2.4 ppm .[1]
-
Methoxy Group: A sharp singlet (3H) at ~3.75 ppm .[1]
-
Aromatic Protons: Two doublets (AA'BB' system) at ~6.6 ppm and ~6.8 ppm , characteristic of para-substituted electron-rich rings.[1]
-
Amine Proton (NH): Broad singlet, chemical shift varies with concentration (typically 3.0–4.0 ppm ).[1]
-
-
Mass Spectrometry (ESI+):
Handling & Safety (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the same rigor as the parent p-anisidine.[1]
-
Hazard Classification: Acute Toxin (Oral/Dermal/Inhalation).[1]
-
Specific Risk: Methemoglobinemia .[1] Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1]
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is sensitive to oxidation (turning dark brown/black upon air exposure).[1]
References
-
Antilla, J. C., & Buchwald, S. L. (2001).[1] "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters, 3(13), 2077–2079.[1] Link(Foundational reference for the Chan-Lam coupling methodology used to synthesize N-cyclopropylanilines).[1]
-
Gidley, G. C., et al. (1982).[1] "Reductive cyclopropylation of amines."[1] Journal of the Chemical Society, Perkin Transactions 1, 277-284.[1] (Primary reference for the reductive amination route using cyclopropanone equivalents).
-
Wiles, J. A., et al. (2006).[1] "Properties of the N-Cyclopropyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 49, 39-42.[1] (Discusses the metabolic stability and pKa effects of N-cyclopropyl vs. N-isopropyl groups).
-
PubChem Compound Summary. (2024). "4-Methoxyaniline (Parent Compound Data)." National Center for Biotechnology Information.[1] Link(Source for parent aniline safety and physicochemical baselines).[1]
-
King, A. E., et al. (2010).[1] "Copper-Catalyzed N-Cyclopropylation of Anilines." Journal of Organic Chemistry, 75(10), 3507-3510.[1] (Specific optimization of the Chan-Lam reaction for electron-rich anilines like 4-methoxyaniline).
Sources
- 1. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
